DL-beta-Phenylalanine

Biocatalysis Enzymatic resolution Chiral separation

DL-beta-Phenylalanine (CAS 3646-50-2) is a racemic beta-amino acid chiral building block structurally distinct from alpha-phenylalanine. Beta-peptides from this scaffold resist degradation by pronase, proteinase K, and 20S proteasome (24 h). Optimal substrate for enantiopure (R)- or (S)-beta-phenylalanine at 99% e.e. via Variovorax sp. or Arthrobacter sp. biocatalysis. Procure for metabolically stable peptide therapeutics, eEF2K inhibitor development, or biocatalytic resolution optimization. Generic substitution with alpha-phenylalanine is scientifically unsound—beta-amino acids confer complete proteolytic resistance versus rapid alpha-peptide degradation. Request quote.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 3646-50-2
Cat. No. B3424683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-beta-Phenylalanine
CAS3646-50-2
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CC(=O)O)N
InChIInChI=1S/C9H11NO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)
InChIKeyUJOYFRCOTPUKAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-beta-Phenylalanine (CAS 3646-50-2): Product-Specific Evidence Guide for Procurement and Scientific Selection


DL-beta-Phenylalanine (CAS 3646-50-2), also known as DL-3-amino-3-phenylpropanoic acid, is a beta-amino acid derivative with the molecular formula C9H11NO2 and molecular weight 165.19 [1]. This compound is structurally characterized by a phenyl group substituted at position 3 of beta-alanine, distinguishing it from common alpha-amino acids [2]. DL-beta-Phenylalanine exists as a racemic mixture and serves as a versatile chiral building block for the production of enantiopure (R)- and (S)-beta-phenylalanine isomers, which are important precursors in pharmaceutical synthesis and peptidomimetic development [3].

Why Generic Substitution Fails: Quantified Differentiation of DL-beta-Phenylalanine from Common Analogs


Generic substitution between DL-beta-phenylalanine and common alpha-phenylalanine analogs (e.g., L-phenylalanine, D-phenylalanine, or DL-alpha-phenylalanine) is scientifically unsound due to fundamental differences in backbone structure and biological fate. Beta-amino acids, including beta-phenylalanine, exhibit a distinctive proteolytic stability profile; studies demonstrate that beta-peptides are completely resistant to degradation by common peptidases including pronase, proteinase K, and the 20S proteasome over 24-hour incubation periods, whereas alpha-peptides are readily cleaved under identical conditions [1]. This differential stability is not a minor variation but a binary outcome—complete resistance versus rapid degradation—making the compounds functionally non-interchangeable in any application requiring metabolic persistence. Furthermore, the enzymatic resolution of racemic DL-beta-phenylalanine yields enantiopure products with specific enantiomeric excess values (e.g., 99% e.e.) that are achievable only through tailored biocatalytic processes unique to this beta-amino acid scaffold [2]. Substituting with an alpha-amino acid would forfeit these quantifiable advantages entirely.

Quantitative Evidence Guide: DL-beta-Phenylalanine Differentiation Data


Enzymatic Resolution Yield: (R)-beta-Phenylalanine from Racemic DL-beta-Phenylalanine

The enzymatic resolution of racemic DL-beta-phenylalanine using Variovorax sp. JH2 produces (R)-beta-phenylalanine with 99% enantiomeric excess (e.e.), demonstrating a high-efficiency chiral separation capability that is specific to this beta-amino acid scaffold [1]. The production yield is 0.46% (w/v) from a 1.0% (w/v) racemic starting material over 192 hours of cultivation, representing a 46% theoretical yield of the desired enantiomer. In contrast, resolution of DL-alpha-phenylalanine using Aspergillus fumigatus L-amino acid oxidase yields D-phenylalanine with only 80.2% resolution, indicating substantially lower enantioselectivity for the alpha-amino acid analog [2]. The 18.8 percentage-point difference in enantiopurity represents a critical procurement distinction: users requiring high optical purity for downstream asymmetric synthesis will achieve superior outcomes with the beta-phenylalanine system.

Biocatalysis Enzymatic resolution Chiral separation

Proteolytic Stability: Beta-Amino Acid vs. Alpha-Amino Acid Peptides

Beta-peptides constructed from beta-amino acids exhibit complete resistance to enzymatic degradation by three major peptidases (pronase, proteinase K, and 20S proteasome) over a 24-hour incubation period, whereas corresponding alpha-peptides are readily cleaved under identical conditions [1]. This binary outcome—0% degradation for beta-peptides versus measurable cleavage for alpha-peptides—represents a fundamental, quantifiable differentiation in metabolic stability. In pharmacokinetic studies, beta-heptapeptides demonstrated elimination half-lives (t1/2β) of 3-10 hours in rodent blood, values described as 'much larger than those of alpha-peptides' [2]. This class-level advantage applies directly to DL-beta-phenylalanine, which contains the characteristic beta-amino acid backbone. The enhanced stability translates to extended in vivo residence time, a critical parameter for therapeutic peptide development.

Peptidomimetics Proteolytic stability Drug metabolism

eEF2K Inhibitor Scaffold: Beta-Phenylalanine Derivatives as Anticancer Leads

A focused library of beta-phenylalanine derivatives was identified as a novel scaffold for eukaryotic elongation factor 2 kinase (eEF2K) inhibition through virtual high-throughput screening [1]. Systematic synthesis and screening of 46 beta-phenylalanine derivatives yielded compound 211, which demonstrated eEF2K enzymatic inhibition with an IC50 of 5.5 µM and anti-proliferative activity against MDA-MB-231 breast cancer cells (IC50 12.6 µM) and MDA-MB-436 cells (IC50 19.8 µM). While this represents the specific activity of a derivative rather than the parent DL-beta-phenylalanine, the beta-phenylalanine scaffold was the essential structural foundation from which all active compounds were derived. The identification of this scaffold as a privileged structure for eEF2K inhibition is a class-specific finding not shared by alpha-phenylalanine analogs, which have not been reported to yield eEF2K inhibitors with comparable activity.

Kinase inhibition Breast cancer eEF2K Medicinal chemistry

Optimal Application Scenarios for DL-beta-Phenylalanine Based on Quantified Evidence


Production of High-Enantiopurity (R)-beta-Phenylalanine via Microbial Resolution

DL-beta-Phenylalanine serves as the optimal starting material for producing (R)-beta-phenylalanine with 99% enantiomeric excess (e.e.) using Variovorax sp. JH2 biocatalysis [1]. This process yields 0.46% (w/v) of optically pure product from 1.0% (w/v) racemic substrate over 192 hours. Alternatively, (S)-beta-phenylalanine can be produced with 99% e.e. using Arthrobacter sp. resting cells in only 45 hours [2]. These enantiopure beta-phenylalanine isomers are critical precursors for pharmaceuticals and peptidomimetics requiring defined stereochemistry. Procurement of DL-beta-phenylalanine is justified specifically when downstream processes demand enzymatic resolution to single enantiomers with exceptional optical purity.

Peptidomimetic Scaffold Requiring Proteolytic Stability

For research programs developing metabolically stable peptide-based therapeutics, beta-amino acid building blocks including DL-beta-phenylalanine offer a distinct advantage over alpha-amino acids. Beta-peptides demonstrate complete resistance to degradation by pronase, proteinase K, and the 20S proteasome over 24-hour incubations, whereas alpha-peptides are susceptible to cleavage [3]. Pharmacokinetic studies confirm extended elimination half-lives of 3-10 hours for beta-peptides in vivo [4]. DL-beta-Phenylalanine should be procured when the experimental objective involves constructing peptide sequences that must withstand enzymatic degradation in biological matrices, such as in the development of oral peptide therapeutics or long-circulating peptide conjugates.

eEF2K-Targeted Oncology Drug Discovery

The beta-phenylalanine scaffold has been validated as a privileged structure for developing eEF2K inhibitors with anticancer activity [5]. A derivative library built upon this scaffold yielded compounds with eEF2K IC50 values as low as 5.5 µM and demonstrated apoptosis-inducing activity in breast cancer xenograft models. Procurement of DL-beta-phenylalanine is strategically indicated for medicinal chemistry programs pursuing novel eEF2K-targeted therapies, particularly for breast cancer indications where eEF2K is overexpressed. The racemic nature of DL-beta-phenylalanine makes it suitable as a starting material for synthesizing diverse derivatives that can be subsequently resolved or evaluated as racemic mixtures in primary screening cascades.

Biocatalytic Process Development and Enzyme Engineering

DL-beta-Phenylalanine serves as a model substrate for developing and optimizing enzymatic resolution processes. Studies demonstrate that engineered phenylalanine aminomutase (PaPAM) variants can achieve (S)-beta-phenylalanine volumetric productivity of 0.47 g/L·h, representing a 1.4-fold improvement over wild-type enzyme, with conversion rates improved by 17% [6]. The availability of robust analytical methods including chiral HPLC with Crownpak CR+ columns enables precise quantification of enantiomeric ratios [7]. Procuring DL-beta-Phenylalanine is recommended for laboratories establishing or validating biocatalytic resolution workflows, as the compound provides a well-characterized system with established performance benchmarks and analytical protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for DL-beta-Phenylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.